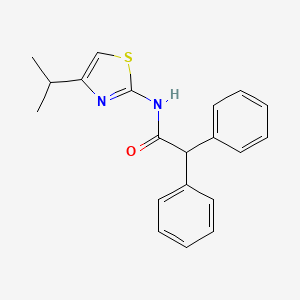

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

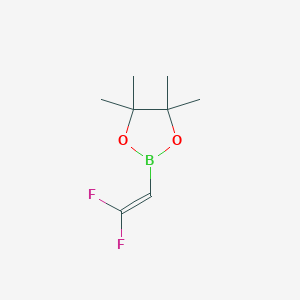

The synthesis of thiazole derivatives often involves the reaction of aldehydes with 2-(1H-benzo[d]imidazol-2-yl) acetonitrile or 2-(benzo[d]thiazol-2-yl)acetonitrile intermediate in the presence of piperidine in ethanol . In one study, a series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity .Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen . For instance, compounds with electron-withdrawing substituents at the fourth position in the phenyl ring showed more potent anticonvulsant activity as compared to other synthesized derivatives .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

Research on diphenylamine derivatives, including compounds structurally related to N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide, has shown significant potential in treating pain and inflammation. For instance, the synthesis of new diphenylamine derivatives has been explored for their analgesic and anti-inflammatory activities. One study synthesized eight new derivatives and evaluated their biological activity, suggesting that these compounds could serve as potent agents for managing pain and inflammation, with specific compounds highlighted for their effectiveness (Kumar & Mishra, 2020).

Corrosion Inhibition

Derivatives of this compound have been investigated for their application as corrosion inhibitors. In one study, new long alkyl side chain acetamide derivatives were synthesized and evaluated for their efficiency in preventing corrosion of metals in acidic and oil mediums. These compounds showed promising results, with certain inhibitors demonstrating significant efficiency in protecting steel surfaces from corrosion (Yıldırım & Cetin, 2008).

Modified-Release Dosage Forms

The advancement in 3D printing technology has opened new avenues for the formulation of oral dosage forms with modified-release characteristics. A study utilizing stereolithography (SLA) 3D printing explored the fabrication of drug-loaded tablets using derivatives similar to this compound. This approach enables the creation of tablets with specific extended-release profiles, offering potential applications in personalized medicine and industrial production of oral dosage forms (Wang et al., 2016).

Antitumor Activity

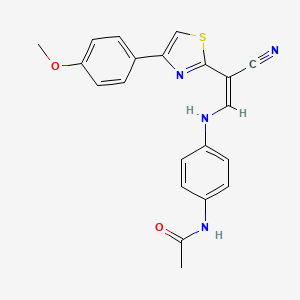

Research has also delved into the antitumor properties of this compound derivatives. A study focusing on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings evaluated their potential antitumor activities. Some compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting their utility as leads in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antimicrobial Applications

Derivatives of this compound have shown promising antibacterial and antimicrobial properties. One study synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties and evaluated their antibacterial activities against various bacteria strains. Some compounds displayed superior efficacy to existing antimicrobial agents, suggesting their potential as novel antibacterial drugs (Lu, Zhou, Wang, & Jin, 2020).

Mecanismo De Acción

Direcciones Futuras

The future research on “N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide” and similar compounds could focus on further exploring their biological activities and optimizing their synthesis process. The design and structure-activity relationship of bioactive molecules could also be a promising area of research .

Propiedades

IUPAC Name |

2,2-diphenyl-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-14(2)17-13-24-20(21-17)22-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTKWYZAXFIRKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)

![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)

![7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2645658.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide](/img/structure/B2645659.png)

![1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2645661.png)

![1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2645668.png)